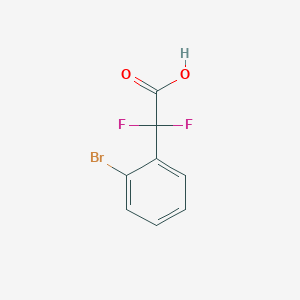

2-(2-Bromophenyl)-2,2-difluoroacetic acid

Description

BenchChem offers high-quality 2-(2-Bromophenyl)-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUGEFZIOIIHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with a Reformatsky-type reaction, followed by a dehydroxylation step, and culminating in the hydrolysis of the ester to the final carboxylic acid. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to successfully replicate and adapt this synthesis.

Introduction

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Aryl difluoroacetic acids, in particular, are of significant interest in medicinal chemistry. The title compound, 2-(2-Bromophenyl)-2,2-difluoroacetic acid, serves as a key intermediate for the synthesis of a variety of complex molecules, leveraging the difluoroacetic acid moiety for its unique electronic properties and the bromo-substituent as a handle for further chemical transformations such as cross-coupling reactions. This guide delineates a reliable three-step synthetic route to this important molecule.

Overall Synthesis Pathway

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is achieved through a strategically designed three-step sequence. The pathway begins with the formation of a carbon-carbon bond between 2-bromobenzaldehyde and a difluoroacetyl moiety via a Reformatsky-type reaction. The resulting β-hydroxy ester is then deoxygenated to remove the hydroxyl group. The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Caption: Overall three-step synthesis pathway for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Part 1: Step-by-Step Synthesis Protocol

Step 1: Reformatsky-Type Reaction to Synthesize Ethyl 2-(2-bromophenyl)-2,2-difluoro-3-hydroxypropanoate

The initial step involves the formation of a carbon-carbon bond through a Reformatsky reaction. This reaction utilizes activated zinc to form an organozinc reagent from ethyl bromodifluoroacetate, which then undergoes nucleophilic addition to the carbonyl group of 2-bromobenzaldehyde.[1][2] The less reactive nature of the organozinc reagent compared to Grignard or organolithium reagents prevents unwanted side reactions with the ester functionality.[1]

Sources

physicochemical properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid

Abstract: This technical guide provides a comprehensive overview of the known and predicted (CAS No: 1375472-90-4). Acknowledging the current scarcity of published experimental data for this specific compound, this document synthesizes information from computational predictions and data available for its structural analogs. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of its key physicochemical parameters, including acidity (pKa), solubility, thermal characteristics, and spectroscopic identity. This guide is intended for researchers, chemists, and drug development professionals who may be engaged in the synthesis, evaluation, or application of this and related fluorinated aromatic compounds.

Introduction and Molecular Identity

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho-position relative to a difluoroacetic acid moiety. The presence of the geminal fluorine atoms on the alpha-carbon dramatically influences the compound's electronic properties, most notably increasing the acidity of the carboxylic acid group. The bromine substituent introduces steric bulk and alters the electronic distribution within the phenyl ring, which can impact intermolecular interactions, solubility, and metabolic stability.

While this compound is available commercially for research purposes, a comprehensive, experimentally verified physicochemical profile is not yet present in the public literature.[1] This guide aims to bridge that gap by providing a robust framework for its characterization. Understanding these properties is critical for applications in medicinal chemistry, where such molecules can serve as intermediates or building blocks for pharmacologically active agents, and in materials science.[2][3]

Core Molecular and Predicted Properties

Computational models provide a valuable starting point for understanding the molecule's characteristics. The following table summarizes the core identifiers and predicted properties for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

| Property | Value | Source |

| CAS Number | 1375472-90-4 | [2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.03 g/mol | [2] |

| Monoisotopic Mass | 249.9441 Da | [1] |

| SMILES | O=C(O)C(F)(C1=CC=CC=C1Br)F | [2] |

| InChIKey | ALUGEFZIOIIHCE-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.8 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

XlogP is a computed measure of hydrophobicity, indicating a moderate lipid solubility.

Comparative Analysis with Structural Analogs

To estimate the physical properties of the target compound, it is instructive to examine the experimentally determined values for its isomers and related structures. The position of the bromine atom on the phenyl ring and the presence of the phenyl group itself significantly influence properties like melting and boiling points.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

| 2-(4-Bromophenyl)-2,2-difluoroacetic acid | 913574-93-3 | C₈H₅BrF₂O₂ | 251.02 | 323 | 1.733 |

| 2-Bromo-2,2-difluoroacetic acid | 354-08-5 | C₂HBrF₂O₂ | 174.93 | 155-160 | 2.178 |

The data suggests that the addition of the bromophenyl group, when compared to the simple alkyl chain of 2-Bromo-2,2-difluoroacetic acid, drastically increases the boiling point, which is expected due to the increase in molecular weight and van der Waals forces.[5][6] The ortho-position of the bromine in our target compound may lead to intramolecular hydrogen bonding possibilities not present in the para-isomer, potentially influencing its melting point and crystalline structure.

Acidity (pKa) - The Defining Electronic Feature

The defining characteristic of α,α-difluoroacetic acids is their enhanced acidity compared to their non-fluorinated parent compounds. The two electron-withdrawing fluorine atoms stabilize the carboxylate anion through induction, thereby facilitating proton dissociation.

Theoretical Estimation

For comparison, the pKa of the parent compound, difluoroacetic acid (CHF₂COOH), is approximately 1.33.[7] The addition of a phenyl ring generally has a minor acid-strengthening effect. A structural analog, 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid, has an estimated pKa in the range of 1.8–2.3.[8] It is therefore reasonable to predict that the pKa of 2-(2-Bromophenyl)-2,2-difluoroacetic acid will fall within a similar range, making it a considerably strong organic acid.

Experimental Protocol: Potentiometric Titration

The definitive method for pKa determination is potentiometric titration. This protocol ensures a self-validating system by relying on fundamental electrochemical principles.

Objective: To determine the acid dissociation constant (pKa) by titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

-

Preparation: A precise mass of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low, to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration: The acid solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a calibrated burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile for Structural Confirmation

While no public spectra are currently available for this specific compound, a robust spectroscopic analysis is essential for confirming its identity and purity after synthesis.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum should display characteristic signals for the aromatic protons on the bromophenyl ring, likely appearing as complex multiplets in the 7.0-8.0 ppm region. The acidic proton of the carboxyl group may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show signals for the eight distinct carbon atoms. The carboxyl carbon (C=O) would appear significantly downfield (>160 ppm). The carbon atom bonded to the two fluorine atoms (CF₂) would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected, as the two fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the electronic environment.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal. The mass spectrum should show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 249.9. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed as two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 248.9 and 250.9), providing definitive confirmation of the presence of a single bromine atom.

Caption: Logic flow for confirming molecular identity using ESI-MS.

Conclusion

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a compound of significant interest for synthetic and medicinal chemistry. While its full experimental physicochemical profile remains to be published, this guide provides a solid foundation based on computational predictions and data from close structural analogs. The detailed protocols for determining pKa and the framework for spectroscopic analysis offer a clear path for researchers to fully characterize this molecule. Such experimental validation is a critical and necessary step for its confident application in any research or development context.

References

-

PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

LookChem. (n.d.). Cas 354-08-5, BROMODIFLUOROACETIC ACID. Retrieved from [Link]

-

Globe Thesis. (2017). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Retrieved from [Link]

-

Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]

-

Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Difluoroacetic acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Difluoroacetic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(2-bromophenyl)-2,2-difluoroacetic acid (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 2. 1375472-90-4|2-(2-Bromophenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]

- 3. globethesis.com [globethesis.com]

- 4. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-(4-bromophenyl)-2,2-difluoroacetic acid | 913574-93-3 [amp.chemicalbook.com]

- 7. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (2357479-57-1) for sale [vulcanchem.com]

A Comprehensive Technical Guide to 2-(2-Bromophenyl)-2,2-difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1375472-90-4

Introduction

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a brominated phenyl ring directly attached to a difluoroacetic acid moiety, imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the difluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this compound a sought-after intermediate. This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1375472-90-4 | BLDpharm[1] |

| Molecular Formula | C₈H₅BrF₂O₂ | ChemScene[2] |

| Molecular Weight | 251.02 g/mol | ChemScene[2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. | |

| pKa (Predicted) | ~1.8 - 2.3 | Vulcanchem[3] |

The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog.

Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid

While a specific, publicly available, step-by-step synthesis protocol for 2-(2-Bromophenyl)-2,2-difluoroacetic acid is not extensively detailed in the searched literature, a plausible and commonly employed synthetic strategy involves the Reformatsky reaction. This reaction is a well-established method for the formation of β-hydroxy esters, which can then be further manipulated to yield the desired carboxylic acid.[4]

A likely synthetic pathway would involve the reaction of 2-bromobenzaldehyde with an ester of bromodifluoroacetic acid in the presence of activated zinc. The resulting difluorinated organozinc reagent, often referred to as a Reformatsky enolate, would then undergo nucleophilic addition to the aldehyde. Subsequent hydrolysis would yield the corresponding β-hydroxy ester, which can be oxidized to the target carboxylic acid.

Conceptual Synthetic Workflow (Based on the Reformatsky Reaction)

Below is a generalized, conceptual workflow for the synthesis. Note: This is a theoretical pathway and requires experimental optimization.

Caption: Conceptual workflow for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid via a Reformatsky reaction.

Experimental Protocol: A General Approach

The following is a generalized, step-by-step methodology based on the principles of the Reformatsky reaction.

Materials:

-

2-Bromobenzaldehyde

-

Ethyl bromodifluoroacetate

-

Activated Zinc powder

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Iodine (for zinc activation)

-

Hydrochloric acid (for workup)

-

Oxidizing agent (e.g., Jones reagent, PCC)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder and a crystal of iodine. Gently heat the flask until the purple color of iodine disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.

-

Formation of the Reformatsky Reagent: Add anhydrous THF to the activated zinc. To this suspension, add a solution of ethyl bromodifluoroacetate in anhydrous THF dropwise while maintaining a gentle reflux. The reaction is initiated when the solution becomes cloudy.

-

Reaction with Aldehyde: Once the formation of the Reformatsky reagent is complete, cool the reaction mixture to 0 °C. Add a solution of 2-bromobenzaldehyde in anhydrous THF dropwise.

-

Reaction Monitoring and Workup: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extraction and Isolation of the Intermediate: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

-

Purification of the Intermediate: Purify the crude product by column chromatography on silica gel.

-

Oxidation to the Carboxylic Acid: Dissolve the purified β-hydroxy ester in a suitable solvent (e.g., acetone). Add the oxidizing agent at 0 °C and stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Final Workup and Purification: Quench the excess oxidizing agent (e.g., with isopropanol for Jones reagent). Extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-Bromophenyl)-2,2-difluoroacetic acid can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic properties.[5] The difluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group, potentially leading to improved metabolic stability and cell permeability.

While specific drugs containing the 2-(2-Bromophenyl)-2,2-difluoroacetic acid moiety are not prominently documented in the public domain, its structural features make it a valuable building block for the synthesis of various classes of therapeutic agents. For instance, related halogenated phenylacetic acid derivatives are key intermediates in the synthesis of non-sedating antihistamines like fexofenadine.[6]

The "2-bromophenyl" fragment provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of diverse molecular scaffolds. This versatility makes 2-(2-Bromophenyl)-2,2-difluoroacetic acid a promising starting material for the discovery of new drugs targeting a wide range of diseases.

Safety and Handling

Based on available data for the closely related compound 2-bromo-2,2-difluoroacetic acid, appropriate safety precautions should be taken when handling 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H314: Causes severe skin burns and eye damage.[7]

-

H332: Harmful if inhaled.[7]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the bromophenyl ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbon of the difluoromethyl group would be split into a triplet due to coupling with the two fluorine atoms. The carbonyl carbon of the carboxylic acid would also be present.

-

¹⁹F NMR: A singlet would be expected for the two equivalent fluorine atoms.

Conclusion

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive bromophenyl group and a difluoroacetic acid moiety offers numerous possibilities for the construction of novel drug candidates with potentially enhanced pharmacological profiles. While detailed synthetic procedures and specific applications in marketed drugs are not widely published, its potential is evident from the established importance of fluorinated compounds in drug discovery. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. Further exploration of the synthetic utility and biological applications of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is warranted and holds promise for the development of new therapeutics.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (2357479-57-1) for sale [vulcanchem.com]

- 4. Building on the successes of patient-focused drug development: a call for new policies to maintain momentum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]

- 7. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(2-Bromophenyl)-2,2-difluoroacetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral characteristics of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted spectral data based on analogous compounds and fundamental spectroscopic principles. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural confirmation and analysis of this halogenated aromatic carboxylic acid.

Introduction: The Significance of 2-(2-Bromophenyl)-2,2-difluoroacetic acid

2-(2-Bromophenyl)-2,2-difluoroacetic acid belongs to a class of fluorinated organic compounds that are of increasing interest in medicinal chemistry and materials science. The presence of the difluoroacetic acid moiety can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. The ortho-bromophenyl group provides a site for further chemical modification, making this compound a potentially valuable building block in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field.

Predicted Spectral Data Analysis

The following sections detail the predicted spectral data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid. These predictions are derived from the known spectral properties of closely related compounds, including 2-(2-bromophenyl)acetic acid, and various difluoroacetic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region will display a complex pattern due to the ortho-disubstitution of the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.6-7.8 | Multiplet | 2H | Ar-H | Protons ortho and para to the bromine atom are expected to be the most deshielded in the aromatic region. |

| ~7.2-7.4 | Multiplet | 2H | Ar-H | Protons meta to the bromine atom will be in a more shielded environment. |

Prediction based on spectral data for 2-(2-Bromophenyl)acetic acid and general chemical shift knowledge.[1]

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine atoms will show a characteristic triplet due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Assignment | Rationale |

| ~165-170 | Triplet | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~130-140 | Singlet | Ar-C (quaternary) | The aromatic carbon attached to the difluoroacetic acid moiety. |

| ~120-135 | Singlet | Ar-C (quaternary) | The aromatic carbon attached to the bromine atom. |

| ~125-135 | Singlet | Ar-CH | Aromatic carbons will appear in this typical range. |

| ~115-125 | Triplet | -CF2- | The carbon atom bonded to two fluorine atoms will be significantly shifted and will appear as a triplet due to one-bond C-F coupling. |

Prediction based on general ¹³C NMR chemical shift ranges and the known effects of halogen and carboxylic acid substituents.

¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a single signal is expected for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -100 to -120 | Singlet | The chemical shift is characteristic of a CF2 group adjacent to a carboxylic acid. The absence of nearby protons would result in a singlet. |

Prediction based on typical chemical shifts for difluoroacetic acid derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Bromophenyl)-2,2-difluoroacetic acid will be dominated by the absorptions of the carboxylic acid group.

Table 4: Predicted IR Absorption Bands for 2-(2-Bromophenyl)-2,2-difluoroacetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1700-1730 | Strong | C=O stretch of the carboxylic acid |

| 1400-1500 | Medium | C=C stretches of the aromatic ring |

| 1000-1200 | Strong | C-F stretches |

| 750-800 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene |

Prediction based on the known IR spectra of 2-(2-bromophenyl)acetic acid and general IR correlation tables.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of 2-(2-Bromophenyl)-2,2-difluoroacetic acid

| m/z | Interpretation |

| 268/270 | Molecular ion peak (M⁺) with a characteristic 1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 223/225 | Loss of -COOH (45 Da) from the molecular ion. |

| 173/175 | Loss of -CF₂COOH (95 Da) from the molecular ion, corresponding to the bromophenyl cation. |

| 145 | Loss of Br (79/81 Da) and -COOH (45 Da) from the molecular ion. |

Prediction based on the mass spectrum of 2-(2-bromophenyl)acetic acid and common fragmentation pathways for carboxylic acids and brominated compounds.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition :

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of ~200 ppm, referenced to an external standard like CFCl₃.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Solid Sample (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions :

-

Injector : Split/splitless injector at a temperature of ~250 °C.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Synthesis and Plausible Reaction Pathway

A potential approach involves the reaction of a 2-bromobenzaldehyde with a difluoromethylating agent, followed by oxidation.

Caption: Plausible synthetic pathway for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the spectral characteristics of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and structural elucidation of this molecule. The provided experimental protocols offer a practical starting point for researchers seeking to characterize this and similar compounds. As the field of fluorinated pharmaceuticals and materials continues to expand, the spectroscopic techniques detailed herein will remain essential tools for innovation and discovery.

References

-

PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with the molecular formula C₈H₅BrF₂O₂. The strategic incorporation of bromine and gem-difluoro groups on a phenylacetic acid scaffold suggests its potential as a valuable building block in medicinal chemistry and drug discovery. The presence of the ortho-bromo substituent is anticipated to induce significant steric and electronic effects, influencing the molecule's conformation and reactivity. The difluoromethyl group is a well-recognized bioisostere for a hydroxyl or thiol group, and its presence can enhance metabolic stability and binding affinity. This guide provides a comprehensive analysis of the molecular structure, potential synthetic routes, predicted spectroscopic properties, and prospective applications of this compound.

Molecular Structure and Physicochemical Properties

The core structure of 2-(2-Bromophenyl)-2,2-difluoroacetic acid features a phenyl ring substituted at the 2-position with a bromine atom and a difluoroacetic acid moiety.

Key Structural Features:

-

Ortho-Substitution: The bromine atom is located at the ortho position relative to the difluoroacetic acid group. This proximity is expected to create steric hindrance, influencing the rotational freedom around the C-C bond connecting the phenyl ring and the chiral carbon. This can lead to a non-planar conformation in its most stable state.

-

Gem-Difluoro Group: The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic acid due to their strong electron-withdrawing inductive effect. This feature can also enhance the metabolic stability of the molecule by blocking potential sites of oxidation.

-

Chirality: The alpha-carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry could be crucial for its biological activity.

Physicochemical Properties Summary

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₅BrF₂O₂ | |

| Molecular Weight | 251.03 g/mol | |

| CAS Number | 1375472-90-4 | |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Synthesis and Reactivity

Proposed Synthetic Pathway: The Reformatsky Reaction

A likely approach for the synthesis of the target molecule is the Reformatsky reaction .[1][2][3][4][5] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.

Conceptual Workflow for the Reformatsky Synthesis:

Caption: Proposed Reformatsky reaction workflow for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Experimental Considerations:

-

Activation of Zinc: The zinc metal typically requires activation, for example, with iodine or 1,2-dibromoethane, to remove the passivating oxide layer.

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.

-

Hydrolysis: The final hydrolysis of the ester can be achieved under either acidic or basic conditions, followed by acidification to yield the carboxylic acid.

Reactivity Profile

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.

-

Aromatic Ring: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, although this may require harsh conditions or the presence of activating groups.[6][7][8][9][10] It can also be a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular diversity.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid is not available. However, we can predict the expected spectral features based on the analysis of its structural components and data from analogous compounds. Computational chemistry methods can also be employed to predict NMR spectra with reasonable accuracy.[11][12][13][14][15]

¹H NMR Spectroscopy

-

Aromatic Protons (4H): The four protons on the bromophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution, they will likely exhibit complex splitting patterns (multiplets).

-

Carboxylic Acid Proton (1H): A broad singlet corresponding to the acidic proton of the carboxylic acid is expected at a downfield chemical shift (δ > 10 ppm), the exact position being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.

-

Carboxylic Carbon (1C): The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (δ > 165 ppm).

-

Alpha-Carbon (1C): The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

¹⁹F NMR Spectroscopy

A single signal (likely a singlet or a narrowly split multiplet) is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of a difluoromethyl group attached to a quaternary carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are expected for the C-F stretching vibrations.

-

C-Br Stretch: A weaker absorption in the lower frequency region of the fingerprint region (around 500-650 cm⁻¹) can be attributed to the C-Br stretch.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the C-C bond between the aromatic ring and the side chain.

Applications in Drug Discovery and Development

While specific applications for 2-(2-Bromophenyl)-2,2-difluoroacetic acid have not been documented, its structural motifs are prevalent in many bioactive molecules.[16][17][18][19]

Role of the Difluoroacetic Acid Moiety

The difluoroacetic acid group is a valuable pharmacophore in drug design.[20][21][22][23] Its introduction can:

-

Increase Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation.

-

Modulate Acidity and Lipophilicity: The fluorine atoms increase the acidity of the carboxylic acid and can alter the lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhance Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Significance of the Bromophenyl Group

The bromophenyl group can also play several important roles in bioactive compounds:[16][17][18][19]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target, which can contribute to binding affinity and selectivity.

-

Lipophilicity and Permeability: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Synthetic Handle: As mentioned earlier, the bromine atom provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Flow of Application in Drug Discovery:

Caption: A potential workflow for utilizing 2-(2-Bromophenyl)-2,2-difluoroacetic acid in a drug discovery program.

Conclusion

2-(2-Bromophenyl)-2,2-difluoroacetic acid represents a molecule of significant interest for medicinal chemistry and drug development. While direct experimental data is currently scarce, its structural features suggest a range of valuable physicochemical and pharmacological properties. The combination of a sterically demanding ortho-bromo substituent and a metabolically robust, acidity-enhancing difluoroacetic acid moiety makes it a compelling scaffold for the design of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

-

PubChem Compound Summary for CID 69124610, 2-(2-bromophenyl)-2,2-difluoroacetic acid. National Center for Biotechnology Information. [Link]

-

Rathke, M. W. The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

-

Wikipedia, The Free Encyclopedia. Reformatsky reaction. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia, The Free Encyclopedia. Nucleophilic aromatic substitution. [Link]

-

Khan Academy. Nucleophilic aromatic substitution I. [Link]

-

Cioffi, C. (2021). Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds [PhD Thesis]. Royal College of Surgeons in Ireland. [Link]

-

Liu, X. et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(11), 2993. [Link]

-

Pang, X. et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(5), 277. [Link]

-

ResearchGate. Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. [Link]

-

Wikipedia, The Free Encyclopedia. Difluoroacetic acid. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

Zhou, Y. et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. [Link]

-

Waters Corporation. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. [Link]

-

ResearchGate. NMR Prediction with Computational Chemistry. [Link]

-

Goodman, J. M. et al. (2022). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 122(12), 10931-10977. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

UNCW Institutional Repository. Using computational methods to predict NMR spectra for polyether compounds. [Link]

-

ResearchGate. a) Applications of gem‐difluoro olefins in medicinal chemistry.... [Link]

-

Alfa Chemical Co., Ltd. Production of Difluoroacetic Acid. [Link]

- Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Google Patents.

-

SpectraBase. Phenylacetic acid. [Link]

-

Wikipedia, The Free Encyclopedia. Phenylacetic acid. [Link]

-

PubChem Compound Summary for CID 999, Phenylacetic Acid. [Link]

-

PubChem Compound Summary for CID 12198010, Phenylacetic acid-1,2-13C2. [Link]

-

G.K.S. Prakash et al. / Journal of Fluorine Chemistry 125 (2004) 595–601. [Link]

-

Chemistry LibreTexts. Conformations of Biphenyls. [Link]

-

McKinney, J. D. et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57-68. [Link]

-

Mazzanti, A. et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination. Organic & Biomolecular Chemistry, 10(2), 349-357. [Link]

-

Wolf, C. & Lerebours, R. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(15), 5474-5481. [Link]

-

Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(15), 2497-2508. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in various organic solvents. The principles and methodologies detailed herein are designed to ensure scientific integrity and provide actionable insights for preclinical development, formulation, and process chemistry.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like 2-(2-Bromophenyl)-2,2-difluoroacetic acid, which possesses a combination of a lipophilic bromophenyl group and a polar difluoroacetic acid moiety, understanding its solubility behavior is paramount. This guide will not only present protocols for solubility determination but also delve into the underlying principles that govern the dissolution of this compound in different solvent environments.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, the following factors are key determinants of its solubility:

-

Polarity: The molecule has distinct polar and non-polar regions. The bromophenyl group is largely non-polar, favoring interactions with non-polar solvents. Conversely, the difluoroacetic acid group is polar and capable of hydrogen bonding, suggesting solubility in polar solvents.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating this functional group.

-

Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. For an acidic compound like 2-(2-Bromophenyl)-2,2-difluoroacetic acid, solvents with higher dielectric constants can better solvate the dissociated carboxylate and proton, thereby enhancing solubility.

-

Acid-Base Chemistry: As a carboxylic acid, the compound's solubility will be significantly influenced by the pH of the medium. In basic organic solvents or in the presence of a base, it will deprotonate to form a more soluble salt.[2][3][4]

Experimental Determination of Solubility: A Step-by-Step Approach

A systematic approach to determining the solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is crucial for obtaining reliable and reproducible data. The following sections detail a robust experimental workflow.

Materials and Equipment

-

2-(2-Bromophenyl)-2,2-difluoroacetic acid (ensure purity is characterized)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solubility, if required)

Safety Precautions

Handle 2-(2-Bromophenyl)-2,2-difluoroacetic acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] The compound may cause skin and eye irritation and respiratory irritation.[5] Work in a well-ventilated area or a fume hood.[6][7][8] Dispose of waste according to institutional and local regulations.[5]

Equilibrium Solubility Determination Protocol

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of 2-(2-Bromophenyl)-2,2-difluoroacetic acid to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Step 2: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

Step 3: Quantification of Solute Concentration

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in the diluted sample using a validated HPLC method. A reversed-phase HPLC method with UV detection is often suitable for aromatic compounds.[9][10][11][12][13]

Step 4: Data Analysis

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of the Equilibrium Solubility Workflow

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, a miniaturized HTS approach can be employed. This typically involves smaller volumes and automated liquid handling. The general principle remains the same as the equilibrium method, but quantification may be adapted for plate-based readers.

Quantitative Data Summary (Hypothetical)

| Solvent | Polarity Index | Hydrogen Bonding Capability | Expected Solubility (mg/mL) |

| Hexane | 0.1 | None | < 0.1 |

| Toluene | 2.4 | None | 1 - 10 |

| Dichloromethane | 3.1 | Poor | 10 - 50 |

| Ethyl Acetate | 4.4 | Acceptor | 50 - 100 |

| Acetone | 5.1 | Acceptor | > 100 |

| Isopropanol | 3.9 | Donor & Acceptor | > 100 |

| Ethanol | 4.3 | Donor & Acceptor | > 100 |

| Methanol | 5.1 | Donor & Acceptor | > 100 |

| Water | 10.2 | Donor & Acceptor | < 1 (pH dependent) |

Interpretation and Application of Solubility Data

The obtained solubility data is invaluable for various stages of drug development:

-

Lead Optimization: Comparing the solubility of different analogs can guide medicinal chemists in designing compounds with improved biopharmaceutical properties.

-

Formulation Development: Knowledge of solubility in different excipients and solvent systems is essential for developing oral, parenteral, and topical dosage forms.

-

Process Chemistry: Solubility data informs the selection of solvents for reaction, crystallization, and purification processes, impacting yield and purity.

Logical Relationship between Molecular Structure and Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the . By combining a sound theoretical understanding with robust experimental protocols, researchers can generate high-quality solubility data that is critical for advancing drug development programs. The provided methodologies are designed to be adaptable to specific laboratory capabilities and research needs, ensuring their broad applicability in the scientific community.

References

- Poboży, E., Król, E., & Wójcik, L. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 173(1-2), 127-135.

- LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds.

- Academia.edu. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Semantic Scholar. (n.d.).

- PubMed. (2014). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector.

- Academia.edu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto Scarborough. (2023). Solubility of Organic Compounds.

- SpringerLink. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction.

- ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

- AK Scientific, Inc. (n.d.). 2-(2-Bromophenyl)

- SynQuest Labs. (n.d.).

- Apollo Scientific. (n.d.). Bromo(difluoro)

- Enamine. (n.d.). 2-(3-bromo-2-chlorophenyl)

Sources

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. aksci.com [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

stability and storage conditions for 2-(2-Bromophenyl)-2,2-difluoroacetic acid

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Bromophenyl)-2,2-difluoroacetic acid

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 2-(2-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 1375472-90-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with established industry best practices to ensure the integrity and reliability of this important research compound.

Introduction: Understanding the Molecule

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a brominated phenyl ring directly attached to a difluoroacetic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity.[1] However, the combination of a carboxylic acid, a bromine substituent, and geminal fluorine atoms also presents specific challenges for storage and handling to prevent degradation.

Below is the chemical structure of the compound.

Caption: Chemical structure of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Physicochemical Properties and Inherent Stability

Understanding the inherent physicochemical properties is fundamental to predicting the stability of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][3][4] |

| Molecular Weight | 251.02 g/mol | [3][4] |

| CAS Number | 1375472-90-4 | [5][6] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

| Predicted XlogP | 2.8 | [2] |

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant stability to the difluoroacetic acid moiety.[1][7] However, the molecule possesses several potential sites for chemical degradation, which must be considered during storage and handling.

Recommended Storage and Handling Conditions

Based on the analysis of structurally similar compounds and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Temperature

For long-term storage, it is recommended to store the compound at 2-8°C . Some suppliers even suggest cold-chain transportation, indicating that lower temperatures are beneficial for preserving its integrity.[5] While some safety data sheets for similar compounds suggest room temperature storage is acceptable for short periods, colder conditions are preferable to minimize any potential thermal degradation.[8]

Atmosphere and Moisture

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment . The carboxylic acid group can be hygroscopic, and moisture should be avoided.[9] Containers should be kept tightly closed in a well-ventilated, dry place.[10][11]

Light

Incompatible Materials

Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] The carboxylic acid functionality can react with bases, so it should be stored away from strong bases as well. Do not use aluminum or galvanized containers.[10]

Potential Degradation Pathways

While specific degradation studies on 2-(2-Bromophenyl)-2,2-difluoroacetic acid are not publicly available, we can infer potential degradation pathways based on its chemical structure and the behavior of related compounds.

Caption: Potential degradation pathways for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

-

Decarboxylation: Although generally requiring high temperatures, the presence of electron-withdrawing fluorine atoms could potentially influence the stability of the carboxyl group. This is a pathway to consider under thermal stress conditions.

-

Reductive Dehalogenation: The carbon-bromine bond is weaker than the carbon-fluorine bond and can be susceptible to cleavage, particularly in the presence of reducing agents or certain metals. This would lead to the formation of 2-(phenyl)-2,2-difluoroacetic acid as an impurity.

-

Reactions of the Carboxylic Acid Group: As a carboxylic acid, the compound is susceptible to esterification if exposed to alcohols (especially with acid catalysis) and amide formation with amines. While these are often synthetic routes, unintended contact with such substances can lead to degradation of the parent compound.

Designing a Stability Study: A Protocol Outline

To rigorously determine the stability of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a formal stability study is required. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for new drug substances.[12][13][14]

Objective

To establish a re-test period for 2-(2-Bromophenyl)-2,2-difluoroacetic acid by evaluating its stability under various temperature and humidity conditions.

Materials

-

At least three primary batches of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.[13]

-

Appropriate container closure system that is inert and provides protection from moisture and light.

Stability-Indicating Method

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This method must be able to separate the parent compound from potential degradation products and impurities.

Storage Conditions and Testing Frequency

The following conditions are recommended based on ICH guidelines:[13][15]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.

Stress Testing

To identify likely degradation products and establish the intrinsic stability of the molecule, stress testing should be performed on a single batch.[15]

-

Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C).

-

Photostability: Expose the compound to light as per ICH Q1B guidelines.[12]

Acceptance Criteria

The acceptance criteria should be defined prior to the study and include:

-

Appearance: No significant change in physical appearance.

-

Assay: Typically, no more than a 5% decrease from the initial value.

-

Degradation Products: Any single degradation product should not exceed a specified limit (e.g., 0.5%), and the total degradation products should also be controlled.

Caption: Workflow for a comprehensive stability study.

Conclusion

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a chemically stable molecule when stored under appropriate conditions. Its stability is primarily influenced by temperature, moisture, and light. The key to preserving its integrity lies in adherence to proper storage protocols: refrigeration (2-8°C), protection from moisture and light, and storage under an inert atmosphere. For critical applications in research and development, conducting a formal stability study according to ICH guidelines is essential to definitively establish a re-test period and ensure the quality and reliability of experimental results.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

- ICH. (n.d.). Quality Guidelines. ICH.

- ICH. (2003). Q1A(R2) Guideline. ICH.

- AK Scientific, Inc. (n.d.). 2-(2-Bromophenyl)

- Apollo Scientific. (n.d.). Bromo(difluoro)

- PubChem. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid.

- ChemScene. (2025). Safety Data Sheet for 2-(4-Bromophenyl)-2-methylpropanoic acid.

- Anonymous. (n.d.). MSDS of 2-(3-Bromophenyl)-2,2-difluoroacetic acid.

- Echemi. (n.d.). 2-Bromo-2,2-difluoroacetic acid SDS.

- BLDpharm. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

- ChemicalBook. (2025). 2-(4-bromophenyl)-2,2-difluoroacetic acid.

- ChemScene. (n.d.). 2-(4-Bromophenyl)-2,2-difluoroacetic acid.

- Thoreauchem. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic Acid.

- M. Farooq. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange.

- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. PubChemLite - 2-(2-bromophenyl)-2,2-difluoroacetic acid (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-(4-bromophenyl)-2,2-difluoroacetic acid | 913574-93-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1375472-90-4|2-(2-Bromophenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]

- 6. 2-(2-Bromophenyl)-2,2-difluoroacetic Acid-1375472-90-4 - Thoreauchem [thoreauchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemscene.com [chemscene.com]

- 9. capotchem.cn [capotchem.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(2-Bromophenyl)-2,2-difluoroacetic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and specifically functionalized aromatic rings can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-(2-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 1375472-90-4) emerges as a pivotal building block for the synthesis of novel therapeutic agents. The presence of the difluoroacetic acid moiety can enhance metabolic stability and binding affinity, while the ortho-bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This guide offers a comprehensive overview of its chemical properties, commercial availability, synthesis, analytical characterization, and its burgeoning role in the development of innovative pharmaceuticals.

Physicochemical Properties and Structural Attributes

Understanding the fundamental physicochemical properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is crucial for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1375472-90-4 | BLDpharm[2] |

| Molecular Formula | C₈H₅BrF₂O₂ | BLDpharm[2] |

| Molecular Weight | 251.03 g/mol | BLDpharm[2] |

| Purity | >95% | Thoreauchem[1] |

| Predicted XlogP | 2.8 | PubChemLite[3] |

Commercial Availability and Procurement

2-(2-Bromophenyl)-2,2-difluoroacetic acid is a specialized chemical intermediate available from a select number of commercial suppliers. Researchers and procurement managers should consider the following vendors for sourcing this compound. It is advisable to request a certificate of analysis to verify purity and identity prior to use.

| Supplier | Product Number | Purity | Notes |

| BLDpharm | BD00904951 | Information not specified | Provides basic physicochemical data and safety information.[2] |

| Thoreauchem | TH-C010467 | >95% | Offers the compound for research purposes.[1] |

Synthesis and Chemical Elaboration

The synthesis of 2-bromo-2,2-difluoroacetic acid derivatives typically involves multi-step processes starting from readily available precursors. While a specific, detailed protocol for the 2-bromophenyl isomer is not widely published in peer-reviewed journals, a general approach can be extrapolated from related patent literature. One common strategy involves the oxidation of a suitable precursor, such as a 1,2-dibromo-1,1-dichloro-2,2-difluoroethane derivative, followed by hydrolysis.[4]

A plausible synthetic workflow is outlined below:

Caption: A potential synthetic pathway to 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Quality Control and Analytical Methods

Ensuring the purity and identity of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is paramount for its use in exacting applications like drug discovery. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound. While a specific monograph is not available, a general method can be developed based on the analysis of similar halogenated aromatic acids.

A Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should effectively separate the target compound from potential impurities arising from the synthesis.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal identification of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group. The chemical shifts and coupling patterns will be indicative of the ortho-substitution.

-

¹³C NMR: The carbon spectrum will display distinct resonances for the carboxylic acid carbon, the quaternary carbon bearing the fluorine atoms, and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the two equivalent fluorine atoms. The chemical shift will be in the typical range for a difluoroacetic acid derivative.[5]

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The predicted m/z for the deprotonated molecule [M-H]⁻ is 248.93682.[3]

Caption: A typical workflow for the quality control of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-(2-Bromophenyl)-2,2-difluoroacetic acid make it a valuable building block in the synthesis of novel bioactive molecules. The difluoromethyl group is a well-established bioisostere for a hydroxyl or thiol group, and its incorporation can lead to improved metabolic stability and cell permeability.